molecular formula C10H8F2N2 B040733 5-(difluoromethyl)-3-phenyl-1H-pyrazole CAS No. 122980-86-3

5-(difluoromethyl)-3-phenyl-1H-pyrazole

Cat. No. B040733
CAS RN: 122980-86-3
M. Wt: 194.18 g/mol
InChI Key: XLSJJOUDHYYMBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions that require precise conditions to ensure the correct formation of the target compound. Although specific synthesis routes for 5-(difluoromethyl)-3-phenyl-1H-pyrazole are not detailed in the provided references, pyrazole compounds typically are synthesized through cyclocondensation reactions involving the use of hydrazines and diketones or aldehydes. Additionally, regioselective synthesis methods have been developed for related pyrazole derivatives, highlighting the importance of controlling reaction conditions to achieve desired substituent patterns on the pyrazole ring (Zanatta et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives has been conducted using various spectroscopic and computational methods. For example, studies involving similar compounds have utilized X-ray crystallography and density functional theory (DFT) calculations to elucidate their molecular geometries, demonstrating the planarity of the pyrazole ring and the orientation of substituent groups (Wang et al., 2009). These analyses are crucial for understanding the compound's chemical behavior and reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazole derivatives, including compounds structurally related to "5-(difluoromethyl)-3-phenyl-1H-pyrazole," are valuable scaffolds in organic synthesis. They serve as building blocks for developing heterocyclic compounds with applications ranging from dyes to pharmaceuticals. The unique reactivity of these compounds under mild conditions facilitates the generation of diverse heterocyclic compounds and dyes, showcasing their versatility in synthetic chemistry (Gomaa & Ali, 2020).

Biological and Pharmacological Applications

Pyrazole derivatives exhibit a wide range of biological and pharmacological activities. Their structural features, particularly the presence of a trifluoromethyl group on the pyrazole nucleus, have been associated with anti-inflammatory and antibacterial properties. These compounds are of significant interest in medicinal chemistry for exploring novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Pyrazoline derivatives, closely related to pyrazoles, are known for their anticancer activity. The synthesis of pyrazoline derivatives has been a key focus of research due to their potent biological effects. These compounds have been studied for their application in anticancer therapy, highlighting the ongoing interest in pyrazoline-based moieties for cancer research (Ray et al., 2022).

Antimicrobial Properties

Pyrazoline derivatives are also recognized for their antimicrobial properties. Research has identified these compounds as potential antimicrobial agents, indicating their usefulness in addressing drug-resistant bacterial and fungal infections. This has opened avenues for the development of new antimicrobial drugs based on pyrazoline scaffolds (Jain & Singhal, 2020).

Future Directions

The future directions in the field of difluoromethylation involve the development of more efficient synthetic electrophilic fluorination processes through kinetic understanding . The precise site-selective installation of CF2H onto large biomolecules such as proteins is also an exciting area of research .

properties

IUPAC Name

5-(difluoromethyl)-3-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2/c11-10(12)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSJJOUDHYYMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357942
Record name 5-(Difluoromethyl)-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122980-86-3
Record name 5-(Difluoromethyl)-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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